An In-Depth Technical Guide on the Synthesis and Characterization of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine
An In-Depth Technical Guide on the Synthesis and Characterization of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine
Abstract
This technical guide provides a comprehensive overview of a robust and reproducible methodology for the synthesis and detailed characterization of the novel heterocyclic compound, N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine. The 1,2,3-thiadiazole scaffold is a significant pharmacophore in modern drug discovery, and its derivatives are actively investigated for a range of biological activities. This document outlines a logical, multi-step synthetic pathway, commencing from a commercially available starting material and proceeding through key intermediates. Each stage of the synthesis is accompanied by a detailed, step-by-step protocol. Furthermore, this guide establishes a rigorous framework for the structural elucidation and purity assessment of the final compound, employing a suite of standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This paper is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical synthesis, and drug development, providing the foundational knowledge required to produce and reliably characterize this promising molecular entity.
Introduction and Scientific Rationale
The 1,2,3-thiadiazole ring system is a five-membered heterocyclic motif that has garnered considerable attention from the scientific community. Its unique electronic properties and structural features make it a valuable building block in the design of new therapeutic agents. Derivatives of 1,2,3-thiadiazole have demonstrated a wide spectrum of biological activities, including potential applications as antimicrobial, anticancer, and antiviral agents. The target molecule, N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine (Molecular Formula: C₅H₉N₃S, CAS: 1060817-72-2), represents a novel amine derivative within this class of compounds[1]. The introduction of a methylaminomethyl substituent at the 5-position of the 4-methyl-1,2,3-thiadiazole core is a strategic design choice aimed at exploring new chemical space and potentially enhancing biological interactions.
The synthetic strategy detailed herein is predicated on established and reliable chemical transformations. The core of the approach is the construction of the key intermediate, 4-methyl-1,2,3-thiadiazole-5-carbaldehyde, followed by a classical reductive amination to install the desired side chain. This logical progression ensures a high probability of success and provides a clear path for potential future derivatization and structure-activity relationship (SAR) studies.
Synthetic Pathway Overview
The synthesis of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine is proposed via a three-step sequence starting from ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate. This starting material can be synthesized via established methods such as the Hurd-Mori reaction[2][3]. The pathway involves the reduction of the ester to the corresponding primary alcohol, followed by oxidation to the key aldehyde intermediate, and finally, reductive amination to yield the target amine.
Caption: Proposed three-step synthesis of the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol
The initial step involves the selective reduction of the ester functionality of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate to a primary alcohol. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. However, for improved safety and selectivity, sodium borohydride in the presence of a Lewis acid such as aluminum chloride can also be employed, analogous to similar reductions of heterocyclic esters[4][5].
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Materials:
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Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
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Lithium aluminium hydride (LiAlH₄) or Sodium borohydride (NaBH₄) and Aluminum chloride (AlCl₃)
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Anhydrous tetrahydrofuran (THF)
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Diethyl ether
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Saturated aqueous solution of sodium sulfate (Na₂SO₄)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel
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-
Protocol (using LiAlH₄):
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In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.2 equivalents) in anhydrous THF.
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Cool the suspension to 0 °C using an ice bath.
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Dissolve ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).
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Filter the resulting precipitate (aluminum salts) through a pad of Celite and wash thoroughly with THF and diethyl ether.
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Combine the organic filtrates and dry over anhydrous MgSO₄.
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Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude (4-methyl-1,2,3-thiadiazol-5-yl)methanol, which can be purified by column chromatography if necessary.
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Step 2: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde
The primary alcohol is oxidized to the corresponding aldehyde. A mild oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) is chosen to prevent over-oxidation to the carboxylic acid. The use of MnO₂ is particularly advantageous for allylic and benzylic-type alcohols, including those adjacent to heterocyclic rings.
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Materials:
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(4-Methyl-1,2,3-thiadiazol-5-yl)methanol
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Activated manganese dioxide (MnO₂)
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Dichloromethane (DCM) or Chloroform (CHCl₃)
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Celite
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Round-bottom flask, magnetic stirrer
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-
Protocol:
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Dissolve the crude (4-methyl-1,2,3-thiadiazol-5-yl)methanol (1.0 equivalent) in a suitable solvent such as DCM or CHCl₃ in a round-bottom flask.
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Add activated MnO₂ (5-10 equivalents by weight) to the solution in portions.
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Stir the resulting suspension vigorously at room temperature for 12-24 hours. The reaction progress should be monitored by TLC.
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Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂ and manganese salts.
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Wash the Celite pad thoroughly with additional DCM or CHCl₃.
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Combine the organic filtrates and remove the solvent under reduced pressure to afford the crude 4-methyl-1,2,3-thiadiazole-5-carbaldehyde. This intermediate is often used in the next step without further purification.
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Step 3: Synthesis of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine
The final step is a direct reductive amination, which couples the aldehyde with methylamine and reduces the intermediate imine in situ to form the target secondary amine. Sodium triacetoxyborohydride (STAB) is an excellent reagent for this purpose as it is mild and selectively reduces imines in the presence of aldehydes[6].
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Materials:
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4-Methyl-1,2,3-thiadiazole-5-carbaldehyde
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Methylamine (solution in THF or ethanol, or as the hydrochloride salt)
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
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Acetic acid (catalytic amount)
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Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Separatory funnel, round-bottom flask, magnetic stirrer
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Protocol:
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In a round-bottom flask, dissolve the crude 4-methyl-1,2,3-thiadiazole-5-carbaldehyde (1.0 equivalent) in DCE or THF.
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Add methylamine (1.5-2.0 equivalents). If using the hydrochloride salt, add a stoichiometric amount of a non-nucleophilic base like triethylamine to liberate the free amine.
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Add a catalytic amount of glacial acetic acid to facilitate imine formation.
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Stir the mixture at room temperature for 30-60 minutes.
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Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
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Continue stirring at room temperature for 6-18 hours, monitoring by TLC until the starting aldehyde is consumed.
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Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
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Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or DCM.
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Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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The resulting crude product, N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine, can be purified by flash column chromatography on silica gel.
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Characterization and Data Analysis
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following analytical techniques are recommended.
Caption: Workflow for the analytical characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule.
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¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.
| Predicted ¹H NMR Data (in CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 2.5 - 2.7 | Singlet, 3H (Thiadiazole-CH₃) |
| ~ 2.4 - 2.6 | Singlet, 3H (N-CH₃) |
| ~ 3.8 - 4.0 | Singlet, 2H (Thiadiazole-CH₂-N) |
| ~ 1.5 - 2.5 | Broad singlet, 1H (N-H) |
| Predicted ¹³C NMR Data (in CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 15.0 | Thiadiazole-CH₃ |
| ~ 36.0 | N-CH₃ |
| ~ 45.0 | Thiadiazole-CH₂-N |
| ~ 140.0 | C4 of Thiadiazole |
| ~ 155.0 | C5 of Thiadiazole |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound, confirming its elemental composition.
| Mass Spectrometry Data | |
| Technique | Electrospray Ionization (ESI) |
| Mode | Positive |
| Expected [M+H]⁺ | 144.05 |
| Molecular Formula | C₅H₉N₃S |
| Exact Mass | 143.05 |
A characteristic fragmentation pattern for 1,2,3-thiadiazoles involves the loss of a nitrogen molecule (N₂), which would result in a fragment ion at [M-28]⁺[7].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
| Infrared (IR) Spectroscopy Data | |
| Frequency (cm⁻¹) | Assignment |
| 3300 - 3400 | N-H stretch (secondary amine) |
| 2950 - 2800 | C-H stretch (aliphatic) |
| 1500 - 1600 | C=N, N=N stretch (thiadiazole ring) |
| 1400 - 1450 | C-H bend (aliphatic) |
Conclusion
This technical guide has detailed a comprehensive and scientifically grounded approach for the synthesis and characterization of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine. The proposed three-step synthetic route is based on reliable and well-documented chemical reactions, offering a high likelihood of successful implementation. The described analytical workflow provides a robust framework for confirming the structural integrity and purity of the final product. This document serves as a complete resource for chemists and researchers, enabling the production of this novel compound for further investigation in drug discovery and development programs.
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Wikipedia. Hurd–Mori 1,2,3-thiadiazole synthesis. Available from: [Link]
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Stanetty, P., et al. Synthesis of Pyrrolo[2,3-d][1][2][8]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. National Institutes of Health. Available from: [Link]
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ResearchGate. A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Available from: [Link]
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ResearchGate. An Efficient Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction. Available from: [Link]
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